ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a unique combination of functional groups, including a cyano group, a methoxyphenyl group, and a dihydropyrimidinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation of an active methylene group with substituted benzaldehydes in the presence of catalytic amounts of glacial acetic acid and piperidine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxyphenyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and pyrimidinyl-containing molecules. Compared to these compounds, ETHYL 2-[(2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H22N4O5S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H22N4O5S2/c1-3-33-23(31)19-15-8-5-9-17(15)35-22(19)26-18(29)12-34-24-27-20(16(11-25)21(30)28-24)13-6-4-7-14(10-13)32-2/h4,6-7,10H,3,5,8-9,12H2,1-2H3,(H,26,29)(H,27,28,30) |
InChI Key |
IKJDLCTWXVYRQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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